cis-1-Bromo-1-propene cis-1-Bromo-1-propene cis-1-Bromo-1-propene is an aliphatic olefin. Oxidation of cis-1-bromo-1-propene by toluene dioxygenase has been reported.

Brand Name: Vulcanchem
CAS No.: 590-13-6
VCID: VC2320436
InChI: InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2-
SMILES: CC=CBr
Molecular Formula: C3H5B
Molecular Weight: 120.98 g/mol

cis-1-Bromo-1-propene

CAS No.: 590-13-6

Cat. No.: VC2320436

Molecular Formula: C3H5B

Molecular Weight: 120.98 g/mol

* For research use only. Not for human or veterinary use.

cis-1-Bromo-1-propene - 590-13-6

Specification

CAS No. 590-13-6
Molecular Formula C3H5B
Molecular Weight 120.98 g/mol
IUPAC Name (Z)-1-bromoprop-1-ene
Standard InChI InChI=1S/C3H5Br/c1-2-3-4/h2-3H,1H3/b3-2-
Standard InChI Key NNQDMQVWOWCVEM-IHWYPQMZSA-N
Isomeric SMILES C/C=C\Br
SMILES CC=CBr
Canonical SMILES CC=CBr

Introduction

Physical Properties

cis-1-Bromo-1-propene exists as a colorless to slightly yellow liquid at standard temperature and pressure . It possesses a distinctive ethylene-like sweet odor with irritating qualities . The compound is volatile and sensitive to light, requiring appropriate storage conditions to maintain its integrity .

Key Physical Parameters

The physical characteristics of cis-1-Bromo-1-propene are summarized in the following table:

PropertyValueReference
Physical stateColorless to yellow liquid
Molecular weight120.98 g/mol
Density1.423 g/mL at 25°C
Melting point-113°C
Boiling point58°C
Flash point<−30°F
Refractive indexn20/D 1.4545
SolubilitySoluble in chloroform
StabilityLight sensitive, volatile

These physical properties influence the handling, storage, and application methods of cis-1-Bromo-1-propene in both laboratory and industrial settings. The low boiling point indicates high volatility, which is important to consider for safety and experimental protocols. The compound's light sensitivity necessitates storage in amber containers or under inert conditions to prevent degradation .

Chemical Properties

cis-1-Bromo-1-propene exhibits chemical behavior typical of both alkenes and alkyl halides, making it a versatile reagent in organic synthesis. The presence of a carbon-carbon double bond and a bromine atom creates multiple reactive sites within the molecule.

Reactivity Profile

The compound can participate in various types of chemical transformations:

  • Nucleophilic substitution reactions with bases, where the bromine atom can be displaced by nucleophiles .

  • Addition reactions with electrophilic reagents across the carbon-carbon double bond .

  • Elimination reactions when treated with acids, potentially leading to the formation of alkynes or rearranged products .

  • Condensation reactions with aldehydes and ketones to form more complex organic structures .

  • Coupling reactions, particularly in the presence of transition metal catalysts, where the compound can serve as a substrate for carbon-carbon bond formation.

The cis configuration of the molecule affects its reactivity compared to the trans isomer, potentially influencing reaction rates, stereoselectivity, and product distributions in various transformations. This stereochemical aspect makes cis-1-Bromo-1-propene particularly valuable in stereoselective synthetic applications.

Applications and Uses

cis-1-Bromo-1-propene finds applications across multiple domains, from industrial manufacturing to pharmaceutical research. Its reactive nature and structural features make it a valuable starting material and intermediate in chemical synthesis.

Industrial Applications

In industrial settings, cis-1-Bromo-1-propene serves as a precursor in the manufacture of:

  • Detergents, solvents, and surfactants .

  • Specialty chemicals with specific functional properties .

  • Agricultural chemicals, including certain pesticides and growth regulators .

  • Polymeric materials, where it can function as an initiator or monomer in polymerization processes .

Research and Pharmaceutical Applications

In research laboratories and pharmaceutical development, cis-1-Bromo-1-propene plays important roles as:

  • A reagent in organic synthesis for creating more complex molecules .

  • A catalyst or initiator in polymerization reactions, particularly for producing biocompatible polymers .

  • A building block for synthesizing bioactive compounds, including antibacterial, antifungal, and antiviral agents .

  • A precursor for specific downstream products such as 2,4-hexadiene .

The compound's ability to participate in stereoselective reactions makes it particularly valuable in the synthesis of pharmaceuticals where stereochemistry can significantly impact biological activity.

Hazard CategoryClassificationReference
FlammabilityHighly flammable (H225, R11)
Health hazardsIrritating to eyes, respiratory system, and skin (H315, H319, H335, R36/37/38)
Signal wordDANGER
UN identificationUN 1993 3/PG 2
Hazard class3 (Flammable liquid)
Packing groupII

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